molecular formula C16H18N4O3 B2828577 6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-09-4

6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2828577
CAS No.: 946203-09-4
M. Wt: 314.345
InChI Key: GJJYIZIVTSBZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative characterized by a fused bicyclic core with substitutions at positions 5 (furan-2-ylmethylamino), 6 (ethyl), and 1,3 (methyl groups). Pyrido[2,3-d]pyrimidines are structurally analogous to purines and are known for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and modulation of metabolic enzymes .

Properties

IUPAC Name

6-ethyl-5-(furan-2-ylmethylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-4-10-8-18-14-12(15(21)20(3)16(22)19(14)2)13(10)17-9-11-6-5-7-23-11/h5-8H,4,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJYIZIVTSBZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NCC3=CC=CO3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with furan-2-ylmethylamine under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may lead to the formation of amine derivatives .

Scientific Research Applications

6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs bearing variations in substituents, core structure, and bioactivity.

Substituent Variations at Position 5

  • 6-Ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: The 5-position features a furan-2-ylmethylamino group, which may enhance interactions with hydrophobic enzyme pockets. Furan’s oxygen atom could participate in hydrogen bonding .
  • This compound is marketed as a pharmaceutical intermediate but lacks reported bioactivity data .
  • 7-Amino-6-(aminomethyl)-5-(2-bromophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (PDB ID: 0WG): The 5-(2-bromophenyl) substituent provides steric bulk and halogen bonding capabilities, making it a candidate for enzyme inhibition studies .

Core Structure Modifications

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives: Replacing the pyrido[2,3-d]pyrimidine core with a thieno[2,3-d]pyrimidine (e.g., 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) alters electronic properties. These compounds exhibit moderate antimicrobial activity against S. aureus and P. aeruginosa, with MIC values comparable to streptomycin .
  • Their antimicrobial efficacy is linked to electron-withdrawing substituents (e.g., fluorine) enhancing membrane permeability .

Key Research Findings and Mechanistic Insights

  • Electronic Properties : Pyrido[2,3-d]pyrimidines with electron-deficient substituents (e.g., bromine, fluorine) exhibit lower HOMO-LUMO gaps, enhancing reactivity in redox-mediated biological processes .
  • Antimicrobial Activity: Thieno[2,3-d]pyrimidines with heterocyclic substitutions (e.g., imidazo[1,2-a]pyridine) show species-specific activity, likely due to interactions with bacterial TrmD or membrane proteins .
  • Structural Stability: Cyclopropyl and morpholinoethylamino substituents improve metabolic stability by reducing susceptibility to oxidative degradation .

Biological Activity

6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrido[2,3-d]pyrimidine core with various functional groups that may contribute to its pharmacological properties.

The compound can be characterized by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₈N₄O₃

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in various biological processes. For instance, it may inhibit enzymes linked to inflammatory pathways or cancer progression, thereby exhibiting potential anti-inflammatory and anticancer effects.

Anticancer Activity

Research indicates that compounds with similar structures to 6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine derivatives have shown significant anticancer properties. For example:

  • Case Study : A related pyrimidine derivative was tested on the A431 vulvar epidermal carcinoma cell line and demonstrated a notable inhibition of cell proliferation, migration, and invasion .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives of pyrido[2,3-d]pyrimidines possess broad-spectrum antimicrobial effects. The presence of the furan ring may enhance these activities by affecting membrane permeability or interacting with microbial metabolic pathways.

Anti-inflammatory Effects

In vitro studies have indicated that similar compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This suggests that 6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine could play a role in treating inflammatory diseases.

Research Findings and Data Tables

Biological Activity Mechanism Reference
AnticancerInhibition of cell proliferation in A431 cells
AntimicrobialBroad-spectrum activity against various pathogens
Anti-inflammatoryInhibition of cytokines

Synthesis and Structural Considerations

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of pyrimidine derivatives with furan-based amines under controlled conditions. Such synthetic strategies are crucial for optimizing yield and purity while allowing for structural modifications that can enhance biological activity.

Q & A

Q. What are the optimized synthetic routes for preparing 6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?

The compound can be synthesized via alkylation and condensation reactions. A general approach involves:

  • Step 1 : Alkylation of a 6-amino-1,3-dimethyluracil precursor with ethyl iodide in ethanol under reflux, catalyzed by sodium hydroxide. This introduces the ethyl and methyl groups at positions 1 and 3 .
  • Step 2 : Condensation with furan-2-ylmethylamine using a coupling agent (e.g., DCC or EDC) in DMF to introduce the furan-2-ylmethylamino substituent at position 5 .
  • Purification : Flash chromatography (0–10% methanol in dichloromethane) yields the final product. Typical yields range from 40% to 78% depending on reaction conditions .

Q. How is the structural identity of this compound confirmed experimentally?

Key characterization methods include:

  • 1H/13C NMR : Signals for the ethyl group (δ ~1.2 ppm, triplet), furan protons (δ ~6.3–7.4 ppm), and pyrimidine-dione backbone (δ ~4.9–5.1 ppm) confirm substitution patterns .
  • LCMS : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight. For example, a related compound (C12H14N4) shows m/z 214.2 .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages match theoretical values (±0.3%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s kinase inhibition activity (e.g., eEF-2K)?

A robust experimental design includes:

  • Kinase Assays : Use ADP-Glo™ kinase assays to measure IC50 values. Incubate the compound with purified eEF-2K, ATP, and a substrate peptide. Monitor luminescence to quantify residual ATP .
  • Control Compounds : Compare with known inhibitors (e.g., NHI-1) to validate assay conditions.
  • Dose-Response Curves : Test concentrations from 0.1 nM to 100 µM. For example, pyrido[2,3-d]pyrimidine analogs show IC50 values of 0.5–2 µM .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Ethyl vs. Cyclopropyl : Ethyl groups at position 6 enhance eEF-2K inhibition (IC50 ~2 µM) compared to cyclopropyl analogs (IC50 >10 µM), likely due to improved hydrophobic interactions .
  • Furan-2-ylmethyl vs. Chlorophenyl : The furan moiety improves aqueous solubility (LogP ~1.8) without sacrificing activity, whereas chlorophenyl substitutions increase potency (IC50 ~0.5 µM) but reduce solubility (LogP ~3.2) .
  • Methyl at Position 1 : Critical for maintaining binding affinity; removal reduces activity by >90% .

Q. How should researchers resolve contradictions in reported biological data for structurally similar compounds?

Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) and use internal controls. For example, discrepancies in IC50 values for thieno[2,3-d]pyrimidines were resolved by repeating assays with recombinant kinases from the same source .
  • Compound Purity : Verify purity (>95%) via HPLC before testing. Impurities in alkylation byproducts (e.g., unreacted ethyl iodide) can skew results .
  • Structural Confirmation : Re-analyze disputed compounds using 2D NMR (e.g., HSQC, HMBC) to rule out regioisomeric contamination .

Q. What computational methods predict the compound’s target interactions?

Advanced approaches include:

  • Molecular Docking : Use AutoDock Vina to model binding to eEF-2K’s ATP-binding pocket. Optimize force fields for pyrimidine-dione scaffolds .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the furan oxygen and kinase residues (e.g., Lys165) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at positions 2 and 4) using Schrödinger’s Phase .

Methodological Considerations Table

Aspect Key Method References
Synthesis Alkylation with ethyl iodide in EtOH
Characterization 1H NMR (δ 4.9–5.1 ppm for dione core)
Biological Assay ADP-Glo™ kinase assay (IC50 determination)
SAR Analysis Substituent swapping (e.g., furan vs. phenyl)
Computational Study Molecular docking with AutoDock Vina

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.